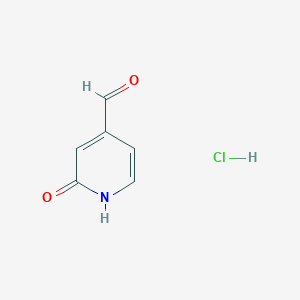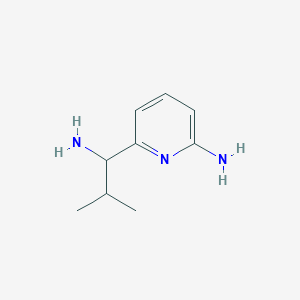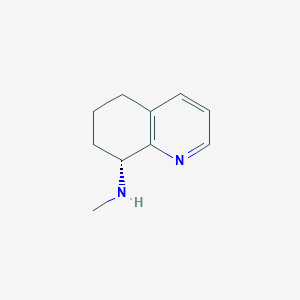![molecular formula C15H15NO4S B8190565 6,7-Dihydro-[2]pyrindin-5-one Tosylate](/img/structure/B8190565.png)
6,7-Dihydro-[2]pyrindin-5-one Tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-2pyrindin-5-one Tosylate is a chemical compound with the molecular formula C15H15NO4S and a molecular weight of 305.35 g/mol . It is a derivative of pyrindinone, a bicyclic compound containing a pyridine ring fused to a cyclopentane ring. The tosylate group (p-toluenesulfonate) is a common protecting group in organic synthesis, often used to enhance the solubility and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-2pyrindin-5-one Tosylate typically involves the following steps:
Formation of the Pyrindinone Core: The pyrindinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and a cyclopentanone derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Introduction of the Tosylate Group: The tosylate group is introduced by reacting the pyrindinone core with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction is typically carried out at room temperature and results in the formation of the tosylate ester.
Industrial Production Methods
Industrial production of 6,7-Dihydro-2pyrindin-5-one Tosylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-2pyrindin-5-one Tosylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosylate group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6,7-Dihydro-2pyrindin-5-one Tosylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-2pyrindin-5-one Tosylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved are subject to ongoing research and may vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-2pyrindin-5-one : The parent compound without the tosylate group.
- 6,7-Dihydro-2pyrindin-5-one Acetate : A similar compound with an acetate group instead of a tosylate group.
- 6,7-Dihydro-2pyrindin-5-one Methanesulfonate : A derivative with a methanesulfonate group.
Uniqueness
6,7-Dihydro-2pyrindin-5-one Tosylate is unique due to the presence of the tosylate group, which enhances its solubility and stability. This makes it a valuable intermediate in organic synthesis and a useful compound for various research applications.
Propriétés
IUPAC Name |
6,7-dihydrocyclopenta[c]pyridin-5-one;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO.C7H8O3S/c10-8-2-1-6-5-9-4-3-7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H2;2-5H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRJKQZMLCAMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)C2=C1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B8190486.png)





![2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190543.png)






